2-Dimethoxymethyl-5-methylthiophene
Description
2-Dimethoxymethyl-5-methylthiophene is a substituted thiophene derivative characterized by a dimethoxymethyl group (-CH(OCH₃)₂) at the 2-position and a methyl group (-CH₃) at the 5-position of the thiophene ring. The dimethoxymethyl moiety introduces steric bulk and electron-donating properties due to the ether oxygen atoms, which may enhance solubility in polar solvents and influence reactivity in synthetic applications.
Properties
Molecular Formula |
C8H12O2S |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
2-(dimethoxymethyl)-5-methylthiophene |
InChI |
InChI=1S/C8H12O2S/c1-6-4-5-7(11-6)8(9-2)10-3/h4-5,8H,1-3H3 |
InChI Key |
BFQBRXKDNCNHRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between 2-Dimethoxymethyl-5-methylthiophene and analogous compounds:
Electronic and Reactivity Profiles
Electron-Donating vs. Withdrawing Groups :
- The dimethoxymethyl group in the target compound is strongly electron-donating, contrasting with the electron-withdrawing nitro group in 2-methyl-5-nitrobenzo[b]thiophene . This difference impacts reactivity in electrophilic substitution reactions.
- The chloro group in 2-Chloro-5-methylthiophene is electron-withdrawing, making it amenable to Suzuki-Miyaura couplings, whereas the dimethoxymethyl group may favor nucleophilic pathways .
Steric Effects :
- The dimethoxymethyl group introduces greater steric hindrance compared to simpler substituents like methyl or chloro. This could slow reaction kinetics but improve selectivity in catalysis.
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